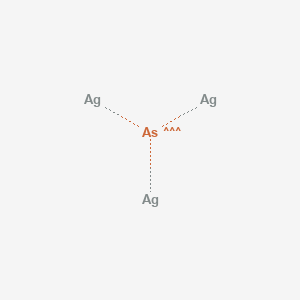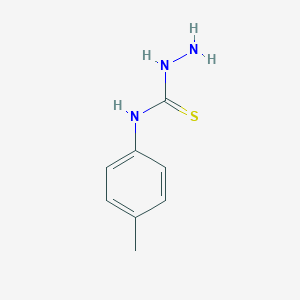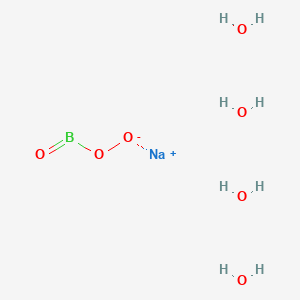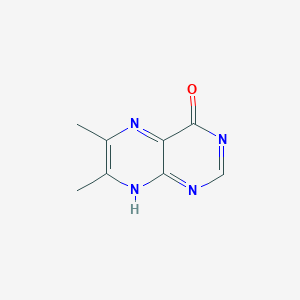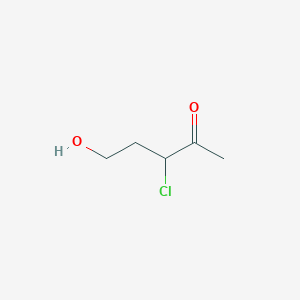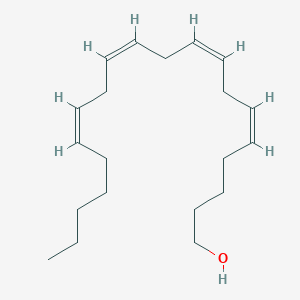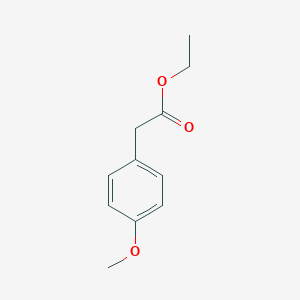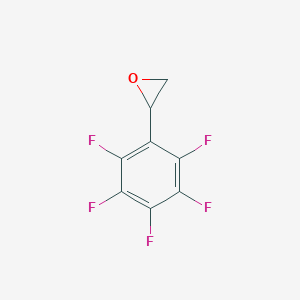
2-(2,3,4,5,6-Pentafluorophenyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3,4,5,6-Pentafluorophenyl)oxirane: is an organic compound with the molecular formula C9H5F5O It is characterized by the presence of a three-membered epoxide ring attached to a pentafluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3,4,5,6-Pentafluorophenyl)oxirane typically involves the reaction of pentafluorobenzaldehyde with an appropriate epoxidizing agent. One common method is the use of a peracid, such as m-chloroperbenzoic acid (m-CPBA), to oxidize the aldehyde group to an epoxide. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions: 2-(2,3,4,5,6-Pentafluorophenyl)oxirane can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The epoxide ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Reduction: The compound can be reduced to form corresponding alcohols.
Oxidation: Further oxidation can lead to the formation of diols or other oxidized products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like ethanol or water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are employed.
Major Products:
Nucleophilic Substitution: The major products are substituted alcohols or ethers.
Reduction: The major products are alcohols.
Oxidation: The major products are diols or other oxidized derivatives.
Scientific Research Applications
2-(2,3,4,5,6-Pentafluorophenyl)oxirane has a wide range of applications in scientific research, including:
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms involving epoxides.
Biology:
- Investigated for its potential use in biochemical assays and as a probe for studying enzyme activity.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biochemical pathways.
Industry:
- Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 2-(2,3,4,5,6-Pentafluorophenyl)oxirane involves its reactivity as an epoxide. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and applications. The pentafluorophenyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
- 2-(2,3,4,5,6-Pentafluorophenyl)methyl]oxirane
- 2,3,4,5,6-Pentafluorobenzaldehyde
- 2,3,4,5,6-Pentafluoroanilino(oxo)acetic acid
Comparison: 2-(2,3,4,5,6-Pentafluorophenyl)oxirane is unique due to the presence of both an epoxide ring and a pentafluorophenyl group. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to other similar compounds. The pentafluorophenyl group also enhances the compound’s electron-withdrawing ability, making it more reactive in certain chemical reactions.
Properties
IUPAC Name |
2-(2,3,4,5,6-pentafluorophenyl)oxirane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O/c9-4-3(2-1-14-2)5(10)7(12)8(13)6(4)11/h2H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZPTXICNGFRDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=C(C(=C(C(=C2F)F)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
